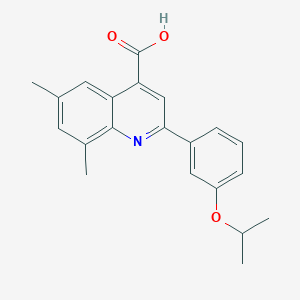

2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

6,8-dimethyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-12(2)25-16-7-5-6-15(10-16)19-11-18(21(23)24)17-9-13(3)8-14(4)20(17)22-19/h5-12H,1-4H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDLGZLCCPECPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC(C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multiple steps, starting with the formation of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to improve efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and reduce production time.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of various alkyl or aryl groups at different positions on the quinoline ring.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to investigate cellular processes and enzyme activities.

Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the biological context and the specific application.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: 2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

- CAS Registry Number : 895966-49-1

- Molecular Formula: C₂₁H₂₁NO₃

- Molecular Weight : 335.40 g/mol

- Key Features: A quinoline derivative with a 4-isopropoxyphenyl substituent at position 2, methyl groups at positions 6 and 8, and a carboxylic acid moiety at position 4.

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy-Substituted Quinoline Derivatives

The following table compares 2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid with analogs differing in alkoxy substituents (methoxy, ethoxy, propoxy, isobutoxy):

Key Observations :

- Molecular Weight Trends : Increasing alkoxy chain length (methoxy → isobutoxy) correlates with higher molecular weight, e.g., methoxy (307.34 g/mol) vs. isobutoxy (349.43 g/mol) .

- Melting Point : The methoxy analog exhibits a high melting point (239°C), likely due to efficient crystal packing facilitated by the smaller substituent .

Halogen-Substituted Derivatives

Bromophenyl analogs demonstrate how electronegative substituents alter properties:

| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Source |

|---|---|---|---|---|---|

| 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid | -Br (para) | C₁₈H₁₄BrNO₂ | 356.21 | 342017-99-6 |

Comparison :

Functional Group Variations

Hydroxyphenyl and aminophenyl derivatives highlight the role of polar groups:

Comparison :

Biologische Aktivität

2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities. Quinoline and its derivatives are known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, synthesizing findings from diverse research studies.

The compound is characterized by its quinoline backbone, which is modified with an isopropoxy group at the 3-position and two methyl groups at the 6 and 8 positions. The carboxylic acid functional group at the 4-position plays a crucial role in its biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. In one study, quinoline compounds exhibited significant activity against a range of bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications in the quinoline structure could enhance antimicrobial efficacy.

Anti-inflammatory Activity

Research has shown that quinoline derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases.

Anticancer Activity

Several studies have reported the anticancer potential of quinoline derivatives. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, it demonstrated cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value indicating significant activity.

Case Studies

- In Vitro Evaluation : A study evaluated the cytotoxic effects of multiple quinoline derivatives, including this compound against MCF-7 and T47D cell lines. The results indicated that this compound significantly inhibited cell growth compared to controls.

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Q & A

Q. 1.1. What are the established synthetic routes for 2-(3-isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid, and how is structural confirmation achieved?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Doebner reaction for quinoline ring formation, starting from substituted anilines and carbonyl precursors .

- Amidation or esterification to introduce the carboxylic acid group at position 4 .

- Friedländer condensation or heterocyclization to incorporate substituents like isopropoxyphenyl and methyl groups .

Characterization Techniques:

Q. Table 1: Representative Synthetic Yields

| Reaction Step | Yield (%) | Reference |

|---|---|---|

| Quinoline core formation | 99% | |

| Ester hydrolysis | 86.5% | |

| Final purification | 60–85% |

Q. 1.2. How are preliminary biological activities (e.g., antimicrobial) screened for this compound?

Methodological Answer:

- Agar diffusion assay : Measures inhibition zones against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .

- Broth dilution method : Determines minimum inhibitory concentration (MIC) values. For example, derivatives of quinoline-4-carboxylic acid show MICs ranging from 64–128 µg/mL .

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess therapeutic index .

Advanced Research Questions

Q. 2.1. How can reaction conditions be optimized to enhance regioselectivity in the synthesis of substituted quinolines?

Methodological Answer:

- Catalyst screening : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) improve cross-coupling efficiency for aryl group introduction .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the quinoline 2-position .

- Temperature control : Boiling diphenyl ether (≈260°C) accelerates cyclization but requires precise timing to avoid side products .

Q. Table 2: Factors Influencing Regioselectivity

| Parameter | Impact | Example |

|---|---|---|

| Catalyst | ↑ Yield in Suzuki coupling | Pd(OAc)₂ |

| pH | Hydrolysis of esters to acids | 10% NaOH |

| Substituent bulk | Steric hindrance at position 8 | 6,8-Dimethyl groups |

Q. 2.2. How can contradictory data in biological activity reports be resolved?

Methodological Answer:

- Standardized assays : Use CLSI guidelines for MIC determinations to reduce inter-lab variability .

- Structural analogs comparison : Compare substituent effects (e.g., isopropoxy vs. methoxy groups) to identify activity trends .

- Mechanistic studies : Probe target engagement via:

- Enzyme inhibition assays (e.g., DNA gyrase for antibacterial activity).

- Molecular docking to predict binding affinity to bacterial targets .

Q. 2.3. What strategies are effective for probing structure-activity relationships (SAR) in quinoline-4-carboxylic acid derivatives?

Methodological Answer:

- Systematic substitution : Synthesize analogs with varied substituents (e.g., halogens, alkoxy groups) at positions 2, 6, and 8 .

- Pharmacophore modeling : Identify critical moieties (e.g., carboxylic acid at position 4) for antibacterial activity .

- Metabolic stability assays : Assess the impact of methyl groups on pharmacokinetics (e.g., CYP450 metabolism) .

Q. Data Analysis & Experimental Design

Q. 3.1. How should researchers design dose-response studies for in vivo efficacy evaluation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.